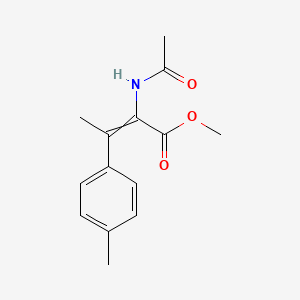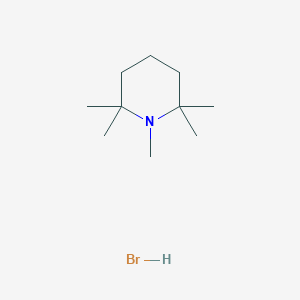
1,2,2,6,6-Pentamethylpiperidine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,6,6-Pentamethylpiperidine;hydrobromide is a chemical compound with the molecular formula C10H21N·HBr. It is a derivative of 1,2,2,6,6-Pentamethylpiperidine, which is known for its sterically hindered structure. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2,6,6-Pentamethylpiperidine can be synthesized through several methods. One common method involves the reaction of phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which is then reduced to 2,2,6,6-tetramethylpiperidine using the Wolff–Kishner reduction . This secondary amine is then N-methylated using methyl iodide and potassium carbonate .
Industrial Production Methods
In industrial settings, 1,2,2,6,6-Pentamethylpiperidine is often produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid.
Chemical Reactions Analysis
Types of Reactions
1,2,2,6,6-Pentamethylpiperidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted piperidines
Scientific Research Applications
1,2,2,6,6-Pentamethylpiperidine;hydrobromide has several applications in scientific research:
Chemistry: It is used as an organic structure-directing agent in the synthesis of zeolites.
Materials Science: It is used to improve the photostability of fluorophores in materials.
Medicine: It is being explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 1,2,2,6,6-Pentamethylpiperidine;hydrobromide involves its interaction with molecular targets through steric hindrance. The compound’s bulky structure prevents certain reactions from occurring, making it useful in selective synthesis . It can also act as a catalyst in various chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
1,2,2,6,6-Pentamethylpiperidine;hydrobromide can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine: Similar in structure but lacks the additional methyl group at the 1-position.
1,2,2,6,6-Pentamethylpiperidine: The free base form without the hydrobromide salt.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of 1,2,2,6,6-Pentamethylpiperidine.
The uniqueness of this compound lies in its sterically hindered structure, which makes it highly selective in chemical reactions and useful in various scientific applications.
Properties
CAS No. |
108331-09-5 |
|---|---|
Molecular Formula |
C10H22BrN |
Molecular Weight |
236.19 g/mol |
IUPAC Name |
1,2,2,6,6-pentamethylpiperidine;hydrobromide |
InChI |
InChI=1S/C10H21N.BrH/c1-9(2)7-6-8-10(3,4)11(9)5;/h6-8H2,1-5H3;1H |
InChI Key |
FWSCHINNMQSAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1C)(C)C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


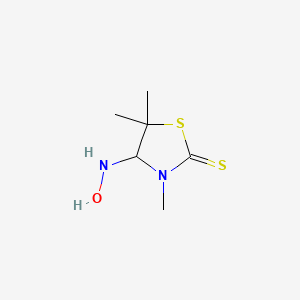
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)
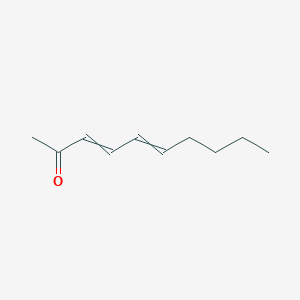
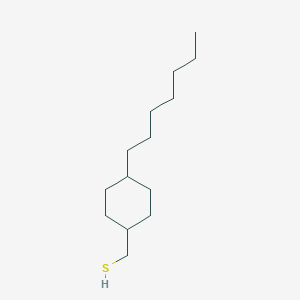
![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)
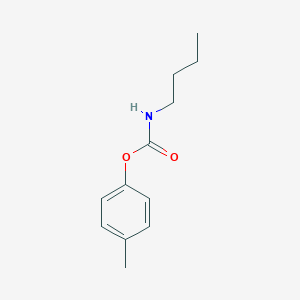
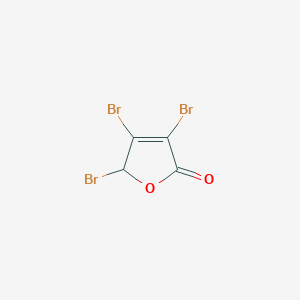
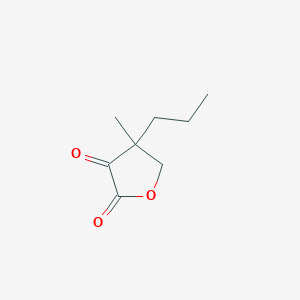
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)
![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)

